BI-4924

PHGDH inhibition serine biosynthesis cancer metabolism

PHGDH inhibitors vary widely in potency, selectivity, and mechanism, making substitution unreliable. BI-4924 solves this with validated on-target activity. - **Enzymatic IC50:** 2-3 nM, competitive with NADH/NAD+ (co-factor) - **Selectivity:** Engages only 2/31 dehydrogenases in proteomics - **Structural data:** X-ray co-crystal structure available (PDB 6RJ6) - **Complete kit:** Matched prodrug BI-4916 & negative control BI-5583 available Ideal for metabolomics, tumor xenograft models, and target validation.

Molecular Formula C21H20Cl2N2O6S
Molecular Weight 499.4 g/mol
Cat. No. B15614151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBI-4924
Molecular FormulaC21H20Cl2N2O6S
Molecular Weight499.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1
InChIKeyCJEJFFCPVBZSIE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BI-4924 Compound Profile and Procurement


BI-4924 is a lipophilic, highly plasma-protein-bound, selective inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme of the serine synthesis pathway, with a reported enzymatic IC50 of 2–3 nM [1]. Developed by Boehringer Ingelheim, it binds competitively with the co-factor NADH/NAD+ in the adenine pocket and was discovered through a fragment-based screening and structure-based design campaign that improved potency by six orders of magnitude relative to early hits [1]. The compound is provided free of charge through the opnMe open innovation portal alongside its cell-permeable ethyl-ester prodrug BI-4916 and a structurally matched negative control, BI-5583 [2]. BI-4924 serves as a high-quality chemical probe for dissecting PHGDH-dependent serine metabolism in cancer and other disease models.

BI-4924 Substitution Risks


PHGDH inhibitors span a wide potency range (mid-micromolar to low nanomolar), distinct co-factor competition mechanisms (NADH/NAD+-competitive vs. allosteric), and divergent selectivity profiles against the dehydrogenase family, making within-class substitution scientifically unreliable [1]. For example, early-generation inhibitors such as CBR-5884 (IC50 = 33 µM) and NCT-503 (IC50 = 2.5 µM) exhibit reactive PAINS motifs and lack the extensive selectivity validation that accompanies BI-4924 as a fully characterized chemical probe [1]. Furthermore, BI-4924's cellular activity is contingent on an intracellular trapping mechanism driven by its poor intrinsic permeability, a property that is bypassed by its matched prodrug BI-4916 but cannot be replicated by substituting an unrelated PHGDH inhibitor [1][2]. Any substitution therefore risks confounding experimental conclusions through off-target dehydrogenase effects, inadequate cellular target engagement, or mismatched pharmacokinetic behavior.

BI-4924 Head-to-Head Comparator Data


Enzymatic Potency: Head-to-Head Comparison

BI-4924 inhibits PHGDH with an IC50 of 2 nM, representing a 1,250-fold improvement over NCT-503 (IC50 = 2.5 µM), a 16,500-fold improvement over CBR-5884 (IC50 = 33 µM), and a 17,850-fold improvement over the allosteric inhibitor PKUMDL-WQ-2201 (IC50 = 35.7 µM) [1]. The ~16,500-fold potency gain dramatically reduces the compound mass required for equivalent target engagement in biochemical settings, a critical factor for assay miniaturization and high-throughput screening campaigns.

PHGDH inhibition serine biosynthesis cancer metabolism

Dehydrogenase Family Selectivity Profiling

BI-4924 demonstrated an excellent selectivity profile in chemical proteomics, engaging only 2 out of 31 dehydrogenases tested [1]. This high selectivity was further corroborated by a clean CEREP counterscreen panel, distinct from many earlier PHGDH inhibitors that carry reactive PAINS motifs (e.g., the thiourea NCT-503 and thiosemicarbazide PKUMDL-WQ-2201) [1]. The selective proteomics fingerprint gives researchers confidence that phenotypes observed with BI-4924 treatment are attributable to on-target PHGDH engagement rather than promiscuous dehydrogenase inhibition.

selectivity profiling chemical proteomics dehydrogenase panel

Cellular Target Engagement: Intracellular Trapping

BI-4924 disrupts de novo serine biosynthesis through intracellular trapping following cellular entry. In MDA-MB-468 breast cancer cells treated with BI-4924, [13C]-serine production from [13C]-glucose was inhibited with an IC50 of 2,200 nM at 72 hours [1]. This cellular potency reflects the unique intracellular trapping mechanism: BI-4924, although poorly permeable, accumulates inside cells after its ethyl-ester prodrug BI-4916 is cleaved intracellularly, overcoming the competitive high cytosolic NADH/NAD+ levels [1].

cellular target engagement serine biosynthesis intracellular trapping

Structural Validation: Co-crystal with PHGDH

BI-4924 is an X-ray validated NADH/NAD+-competitive inhibitor of PHGDH, with a co-crystal structure resolved at 1.98 Å (PDB 6RJ6) [1]. This confirms the competitive binding mode in the adenine pocket, which is distinct from allosteric inhibitors (e.g., PKUMDL-WQ-2101 and PKUMDL-WQ-2201, IC50 ~35 µM) that bind outside the active site [1]. The availability of a high-resolution co-crystal structure enables structure-guided optimization and computational modeling, whereas most other PHGDH inhibitors lack publicly available co-crystal data.

X-ray crystallography NADH/NAD+ competitive binding mode

Probe Kit Completeness: Prodrug and Negative Control

BI-4924 is distributed as a complete probe kit through the opnMe portal at no cost, including the cell-permeable ethyl-ester prodrug BI-4916 (which is intracellularly hydrolyzed to BI-4924) and the structurally matched negative control BI-5583, which lacks PHGDH inhibitory activity [1]. No other PHGDH inhibitor—including NCT-503, CBR-5884, PKUMDL-WQ-2201, or the RAZE series—is available with a paired inactive control compound verified to lack target engagement, which is essential for distinguishing on-target pharmacology from compound-specific cytotoxicity.

chemical probe negative control prodrug opnMe

BI-4924 Best-Fit Research Applications


PHGDH-Dependent Cancer Cell Profiling

BI-4924, delivered via its prodrug BI-4916, is optimally suited for experiments that aim to establish the PHGDH-dependence of cancer cell proliferation. The 2,200 nM cellular IC50 for serine biosynthesis disruption in MDA-MB-468 cells provides a benchmark for dosing in PHGDH-amplified lines (e.g., triple-negative breast cancer, melanoma) [1]. Pairing BI-4916 treatment with the negative control BI-5583 enables unambiguous assignment of anti-proliferative effects to on-target PHGDH inhibition, avoiding the confounding cytotoxicity seen with PAINS-containing comparators such as NCT-503 [1].

Metabolic Flux Analysis of Serine Synthesis

BI-4924's intracellular trapping mechanism makes it the inhibitor of choice for stable isotope-resolved metabolomics studies. The validated [13C]-glucose-to-[13C]-serine flux assay in MDA-MB-468 cells provides a directly transferable experimental protocol [1]. The high selectivity against other dehydrogenases (only 2/31 engaged in proteomics) ensures that observed metabolic flux changes in glycolysis, the TCA cycle, and the pentose phosphate pathway can be confidently attributed to PHGDH inhibition rather than off-target dehydrogenase effects.

Structure-Guided PHGDH Inhibitor Design

The publicly available X-ray co-crystal structure of BI-4924 bound to PHGDH (PDB 6RJ6, 1.98 Å resolution) provides a structural template for computational chemistry efforts, including docking, molecular dynamics, and pharmacophore modeling [1]. Researchers designing next-generation PHGDH inhibitors can use BI-4924 as a validated tool compound for competitive binding assays and as a reference ligand for virtual screening campaigns.

In Vivo Proof-of-Concept with Probe Toolkit

For in vivo tumor xenograft or genetically engineered mouse models of PHGDH-driven cancers, the BI-4924/BI-4916/BI-5583 probe kit provides a complete pharmacological package. The excellent microsomal and hepatocytic stability [1] supports the feasibility of systemic administration of the prodrug BI-4916. The availability of the negative control BI-5583, which shares physicochemical properties but lacks PHGDH activity, is critical for controlling for compound-related stress responses in animal studies—a feature absent from all comparator PHGDH inhibitors.

Technical Documentation Hub

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